molecular formula C22H23NO4 B3563502 Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate

Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate

Cat. No.: B3563502
M. Wt: 365.4 g/mol
InChI Key: FRTOIKLNGBTOPS-UHFFFAOYSA-N
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Description

Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone to form the indole core. Subsequent steps include N-alkylation and esterification to introduce the benzyl and ethyl ester groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts. For example, the use of microwave irradiation can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and the indole core. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-4-26-21(25)14-27-18-10-11-20-19(12-18)22(16(3)24)15(2)23(20)13-17-8-6-5-7-9-17/h5-12H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTOIKLNGBTOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)N(C(=C2C(=O)C)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331619
Record name ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813102
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380645-05-6
Record name ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate
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Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate
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